
Allomuscarone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allomuscarone is a natural compound that is found in the root of Angelica archangelica. It is an aromatic organic compound that has been studied for its potential therapeutic applications. This compound is a member of the coumarin family of compounds and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of allomuscarone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as certain tumor cells. This compound has also been found to reduce inflammation in the body and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Allomuscarone has several advantages for lab experiments. It is a natural compound that can be easily extracted from the root of Angelica archangelica. It is also relatively easy to synthesize in the laboratory. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of allomuscarone. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the study of the compound's potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
Allomuscarone can be synthesized in the laboratory using various methods. One of the most commonly used methods is the extraction of the compound from the root of Angelica archangelica. Other methods include chemical synthesis and biosynthesis.
Wissenschaftliche Forschungsanwendungen
Allomuscarone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been found to have a positive effect on the central nervous system and has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
trimethyl-[(5-methyl-4-oxooxolan-2-yl)methyl]azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOQIVSZENKHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(O1)C[N+](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929033 |
Source


|
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13552-60-8 |
Source


|
| Record name | Muscarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

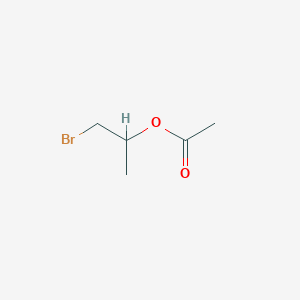
![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)


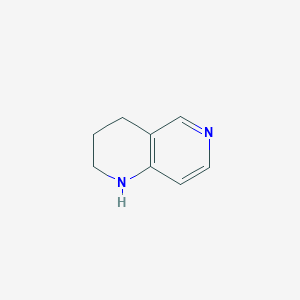
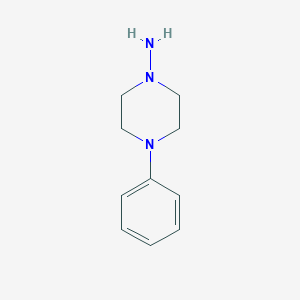

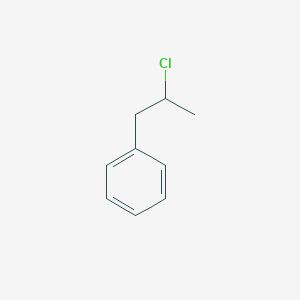
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)

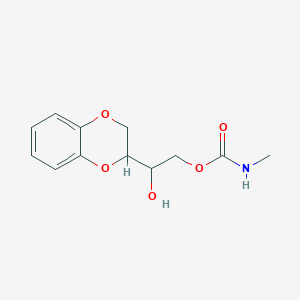

![Odoratin[Cedrela]](/img/structure/B76305.png)
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)